REACTION_SMILES
|
[CH3:23][C:24](=[O:25])[CH3:26].[Cl:1][CH2:2][CH2:3][CH2:4][c:5]1[cH:6][c:7]2[c:8]([s:9]1)[cH:10][cH:11][cH:12][cH:13]2.[I-:15].[Na+:14].[Na+:21].[Na+:22].[S:16]([O-:17])([O-:18])(=[O:19])=[S:20]>>[CH2:2]([CH2:3][CH2:4][c:5]1[cH:6][c:7]2[c:8]([s:9]1)[cH:10][cH:11][cH:12][cH:13]2)[I:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCc1cc2ccccc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCc1cc2ccccc2s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |